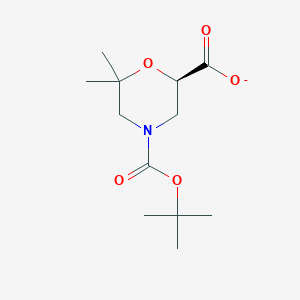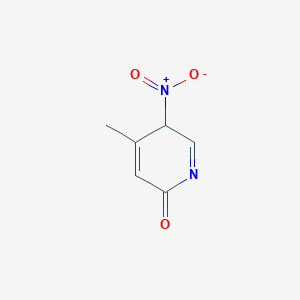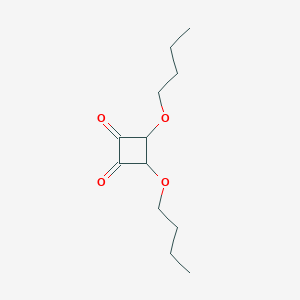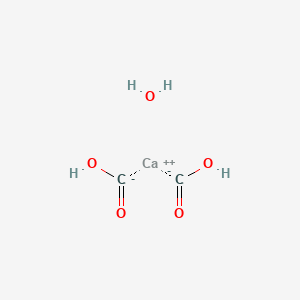
Calcium;hydroxymethanone;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;hydroxymethanone;hydrate is a compound that consists of calcium ions, hydroxymethanone, and water molecules. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of calcium ions and hydroxymethanone in its structure contributes to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of calcium;hydroxymethanone;hydrate typically involves the reaction of calcium salts with hydroxymethanone in the presence of water. One common method is to dissolve calcium chloride in water and then add hydroxymethanone under controlled conditions. The reaction is usually carried out at room temperature, and the resulting product is isolated by filtration and drying.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Calcium;hydroxymethanone;hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethanone group can be oxidized to form corresponding carboxylate compounds.
Reduction: Reduction reactions can convert the hydroxymethanone group to alcohols.
Substitution: The hydroxymethanone group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylate compounds.
Reduction: Alcohols.
Substitution: Substituted hydroxymethanone derivatives.
Aplicaciones Científicas De Investigación
Calcium;hydroxymethanone;hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of calcium;hydroxymethanone;hydrate involves its interaction with molecular targets such as enzymes and receptors. The calcium ions play a crucial role in stabilizing the compound and facilitating its binding to target molecules. The hydroxymethanone group can undergo various chemical transformations, contributing to the compound’s reactivity and functionality. The pathways involved include enzymatic catalysis and receptor-mediated signaling.
Comparación Con Compuestos Similares
Calcium;hydroxymethanone;hydrate can be compared with other similar compounds, such as:
Calcium silicate hydrate: Known for its role in cement and concrete, it has different structural and functional properties compared to this compound.
Calcium hydroxide: Commonly used in construction and water treatment, it lacks the hydroxymethanone group and has different reactivity.
Calcium carbonate: Widely used as a dietary supplement and in industrial applications, it has distinct chemical properties and applications.
Propiedades
Fórmula molecular |
C2H4CaO5 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
calcium;hydroxymethanone;hydrate |
InChI |
InChI=1S/2CHO2.Ca.H2O/c2*2-1-3;;/h2*(H,2,3);;1H2/q2*-1;+2; |
Clave InChI |
RVXBTOPOJYDHIC-UHFFFAOYSA-N |
SMILES canónico |
[C-](=O)O.[C-](=O)O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


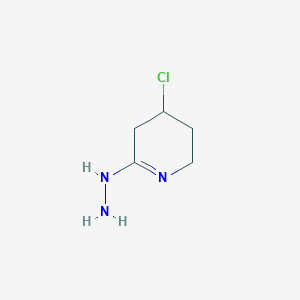
![2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
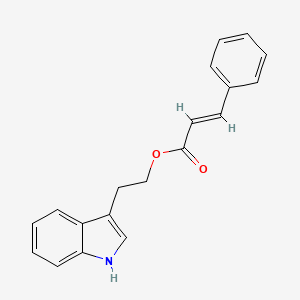
![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethan-1-one](/img/structure/B12360284.png)
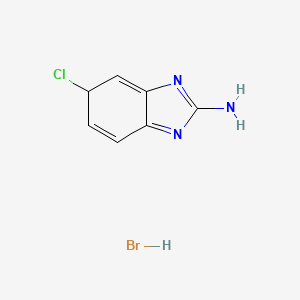
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12360292.png)
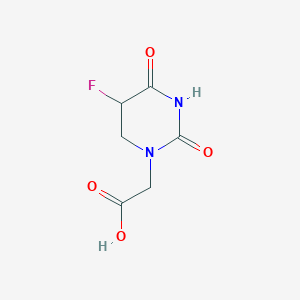
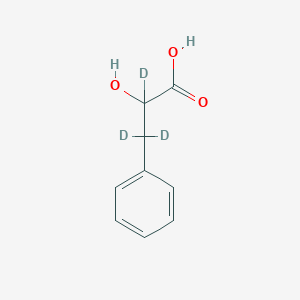
![4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuterio(113C)methyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12360319.png)
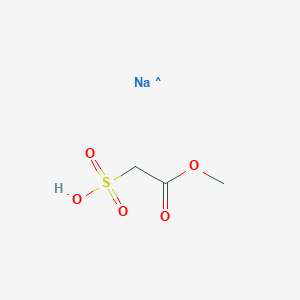
![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
